(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane
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Overview
Description
(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane is a chiral organosilicon compound. It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom that is further bonded to a phenylhexenyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane typically involves the reaction of a suitable silane precursor with an alcohol or phenol derivative. One common method is the hydrosilylation of an alkyne with a silane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like toluene or hexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a protecting group for alcohols and amines.
Mechanism of Action
The mechanism by which (S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can participate in nucleophilic substitution reactions, while the phenylhexenyl group can engage in π-π interactions with aromatic systems. These interactions facilitate the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether share similar reactivity but lack the chiral center and the bulky tert-butyl group.
Tert-butyldimethylsilyl derivatives: These compounds, such as tert-butyldimethylsilyl chloride, have similar protecting group properties but differ in their specific applications and reactivity.
Uniqueness
(S)-tert-Butyldimethyl((1-phenylhex-5-en-3-yl)oxy)silane is unique due to its chiral nature and the presence of both a bulky tert-butyl group and a phenylhexenyl group. This combination of features provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C18H30OSi |
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Molecular Weight |
290.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(3S)-1-phenylhex-5-en-3-yl]oxysilane |
InChI |
InChI=1S/C18H30OSi/c1-7-11-17(19-20(5,6)18(2,3)4)15-14-16-12-9-8-10-13-16/h7-10,12-13,17H,1,11,14-15H2,2-6H3/t17-/m1/s1 |
InChI Key |
UNAWFOKDXBSERU-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCC1=CC=CC=C1)CC=C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCC1=CC=CC=C1)CC=C |
Origin of Product |
United States |
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